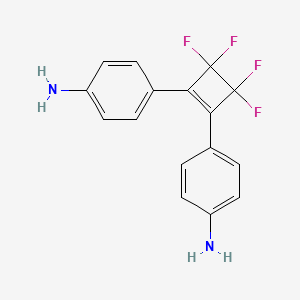![molecular formula C18H24O B14266620 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol CAS No. 138568-27-1](/img/structure/B14266620.png)
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is an organic compound with a complex structure that includes a phenol group attached to a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Friedel-Crafts alkylation reaction to attach the cyclohexyl ring to the phenol group. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
科学的研究の応用
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: Similar structure but lacks the phenol group.
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: Similar cyclohexyl ring structure but with a hydroxyl group instead of a phenol group.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a similar cyclohexyl ring but with different substituents.
Uniqueness
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is unique due to the presence of both the phenol group and the cyclohexyl ring with multiple substituents
特性
CAS番号 |
138568-27-1 |
|---|---|
分子式 |
C18H24O |
分子量 |
256.4 g/mol |
IUPAC名 |
4-(5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl)phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3 |
InChIキー |
DUTYKARAVUNUBK-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


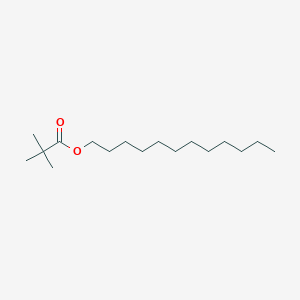
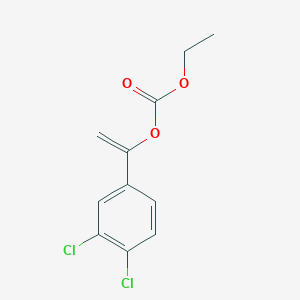
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
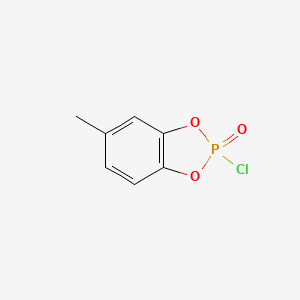
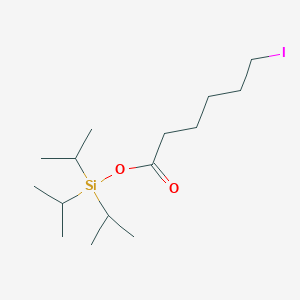
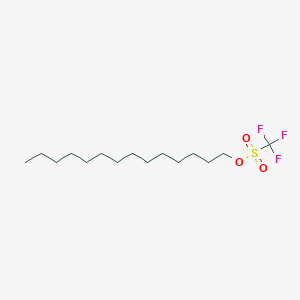
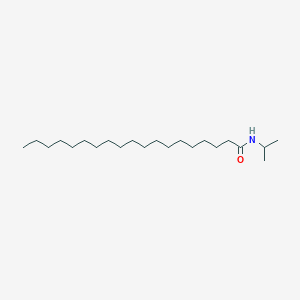
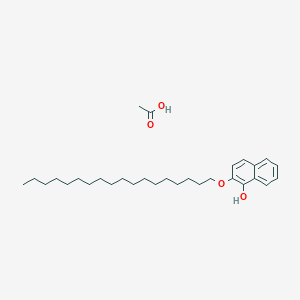
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
